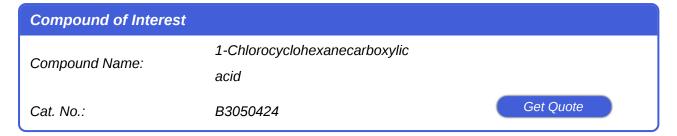


Spectroscopic Analysis and Confirmation of 1-Chlorocyclohexanecarboxylic Acid Structure: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **1- Chlorocyclohexanecarboxylic acid** against its non-halogenated counterpart, cyclohexanecarboxylic acid, and its corresponding acid chloride. The following sections detail the experimental protocols for acquiring key spectroscopic data, present a comparative analysis of the results in tabular format, and offer a logical workflow for structural confirmation. This objective analysis is supported by experimental data to aid in the unequivocal identification of the target molecule.

Comparative Spectroscopic Data

The structural elucidation of **1-Chlorocyclohexanecarboxylic acid** is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy ('1H' and ¹³C), and mass spectrometry (MS). A comparison with closely related structures is crucial for assigning the correct spectral features.



Spectroscopic Technique	Key Feature	1- Chlorocyclohe xanecarboxyli c Acid (Expected)	Cyclohexanec arboxylic Acid	Cyclohexanec arbonyl Chloride
IR Spectroscopy	C=O Stretch (ν_C=O)	~1710 cm ⁻¹	~1705 cm ⁻¹ [1]	~1800 cm ⁻¹ [2]
O-H Stretch (ν_O-H)	2500-3300 cm ⁻¹ (broad)	2500-3300 cm ⁻¹ (broad)	Absent	
C-Cl Stretch (v_C-Cl)	650-850 cm ⁻¹	Absent	~750 cm ⁻¹	
¹ H NMR Spectroscopy	-COOH Proton (δ)	10-13 ppm (singlet)	~11.85 ppm (singlet)[3]	Absent
Cyclohexyl Protons (δ)	1.2-2.5 ppm (multiplets)	1.2-2.4 ppm (multiplets)[3]	1.2-2.8 ppm (multiplets)[2]	
¹³ C NMR Spectroscopy	C=O Carbon (δ)	~178 ppm	~182 ppm	~175 ppm[4]
Quaternary Carbon (C-CI) (δ)	65-75 ppm	Absent	Absent	
Cyclohexyl Carbons (δ)	24-45 ppm	25-43 ppm[5]	25-58 ppm[4]	_
Mass Spectrometry	Molecular Ion Peak (m/z)	162/164 (due to ³⁵ Cl/ ³⁷ Cl isotopes)[6]	128[3][7]	146/148 (due to ³⁵ Cl/ ³⁷ Cl isotopes)[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Infrared (IR) Spectroscopy



Objective: To identify the functional groups present in the molecule, particularly the carboxylic acid and the carbon-chlorine bond.

Methodology:

- Sample Preparation: A small amount of the solid **1-Chlorocyclohexanecarboxylic acid** is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the cyclohexyl ring and the carboxylic acid group.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **1-Chlorocyclohexanecarboxylic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.



 Analysis: The ¹H NMR spectrum is analyzed for the chemical shifts, integration, and multiplicity of the signals to identify the different types of protons. The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.

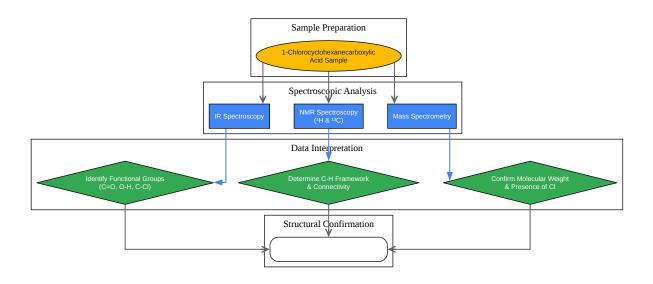
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically using a
 direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)
 or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole or time-of-flight) is used.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.
- Analysis: The spectrum is analyzed for the molecular ion peak to confirm the molecular weight. The presence of a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is indicative of the presence of a chlorine atom.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from sample analysis to the final confirmation of the **1-Chlorocyclohexanecarboxylic acid** structure.





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Caption: Workflow for the spectroscopic confirmation of **1-Chlorocyclohexanecarboxylic** acid.

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